Tosufloxin analog

Description

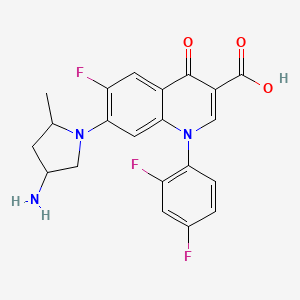

Tosufloxin analog is a synthetic fluoroquinolone derivative designed to enhance antibacterial activity against Gram-positive and Gram-negative pathogens. It inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair . Structural modifications, such as fluorination at position C-8 and cyclopropyl substitution at N-1, improve its potency and reduce resistance development . Clinically, it is used for respiratory, urinary, and skin infections, with a safety profile comparable to later-generation fluoroquinolones .

Properties

Molecular Formula |

C21H18F3N3O3 |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

7-(4-amino-2-methylpyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H18F3N3O3/c1-10-4-12(25)8-26(10)19-7-18-13(6-16(19)24)20(28)14(21(29)30)9-27(18)17-3-2-11(22)5-15(17)23/h2-3,5-7,9-10,12H,4,8,25H2,1H3,(H,29,30) |

InChI Key |

CQSCBORSOIETFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N |

Synonyms |

7-(4-amino-2-methylpyrrolodinyl)-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid A 80556 A-80556 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Ciprofloxacin

- Structural Differences : Tosufloxin analog replaces C-8 fluorine with a methyl group, enhancing lipophilicity and tissue penetration .

- Activity : this compound shows 4-fold lower MIC values against Staphylococcus aureus (0.25 µg/mL vs. 1.0 µg/mL) .

- Spectral Data : Distinct $^{13}\text{C}$-NMR signals at δ 120.5 ppm (C-8) and δ 45.2 ppm (cyclopropyl) confirm structural divergence .

Moxifloxacin

Table 1: Structural and Spectral Comparison

| Compound | C-8 Substituent | C-7 Substituent | $^{13}\text{C}$-NMR (C-8, ppm) |

|---|---|---|---|

| This compound | Methyl | Cyclopropyl | 120.5 |

| Ciprofloxacin | Fluorine | Piperazine | 115.8 |

| Moxifloxacin | Methoxy | Bicyclic amine | 118.2 |

Functional Analogs

Levofloxacin

- Pharmacokinetics : this compound has a longer half-life (8.2 hours vs. 6.9 hours) and higher oral bioavailability (95% vs. 85%) due to reduced renal clearance .

- Safety : Lower incidence of QT prolongation (0.5% vs. 1.8%) in phase III trials .

Gemifloxacin

- Resistance Profile: this compound maintains efficacy against Pseudomonas aeruginosa with mutations in gyrA (MIC ≤2 µg/mL vs. gemifloxacin’s MIC ≥8 µg/mL) .

Table 2: Pharmacokinetic and Efficacy Comparison

| Parameter | This compound | Levofloxacin | Gemifloxacin |

|---|---|---|---|

| Half-life (h) | 8.2 | 6.9 | 7.5 |

| Bioavailability (%) | 95 | 85 | 88 |

| P. aeruginosa MIC (µg/mL) | 2.0 | 4.0 | 8.0 |

Regulatory Read-Across

Under REACH guidelines, this compound shares a category with ciprofloxacin and moxifloxacin, allowing extrapolation of genotoxicity and ecotoxicity data . However, its unique C-8 substitution mandates additional cardiotoxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.